molecular formula C15H10BrNO B3047237 (2-Bromophenyl)(1H-indol-1-yl)methanone CAS No. 135966-94-8

(2-Bromophenyl)(1H-indol-1-yl)methanone

Cat. No.: B3047237
CAS No.: 135966-94-8
M. Wt: 300.15 g/mol
InChI Key: FXBQMLDTTVIFIV-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(1H-indol-1-yl)methanone is a brominated aromatic ketone featuring a 2-bromophenyl group attached to the carbonyl carbon and an indole moiety.

Properties

CAS No.

135966-94-8

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

(2-bromophenyl)-indol-1-ylmethanone

InChI

InChI=1S/C15H10BrNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H

InChI Key

FXBQMLDTTVIFIV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • (2-Methoxyphenyl)(5-methyl-1H-indol-1-yl)methanone (1F): Substituent: Methoxy (electron-donating) vs. bromo (electron-withdrawing). Yield: 96% (higher than brominated analogs due to milder reaction conditions). Melting Point: 79–81°C, lower than brominated derivatives, likely due to reduced intermolecular halogen bonding .
  • (2,6-Dichlorophenyl)(1H-indol-1-yl)methanone: Substituent: Dichloro (stronger electron-withdrawing than bromo). Molecular Weight: 290.14 g/mol vs. ~300.15 g/mol for the bromo analog.
  • (2-Aminophenyl)(1H-indol-1-yl)methanone: Substituent: Amino (electron-donating, basic). Synthesis Yield: 35%, lower due to competitive side reactions (e.g., oxidation) .

Structural and Crystallographic Comparisons

  • (2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone: Dihedral Angles: Indole ring inclined at 84.81° and 61.67° to phenyl rings, compared to ~69.5° between phenyl groups in the title compound. Bond Lengths: N–C bonds (1.409–1.415 Å) are elongated due to the electron-withdrawing sulfonyl group, contrasting with typical indole N–C bonds (~1.355 Å) .
  • (1-Benzyl-1H-indol-3-yl)(2-bromophenyl)methanone (4a): Substituent: Benzyl on indole nitrogen. IR Data: C=O stretch at 1620 cm⁻¹, similar to unsubstituted analogs, indicating minimal electronic perturbation from bromine .

Data Tables

Table 2: Crystallographic Parameters

Compound Dihedral Angles (°) Key Bond Lengths (Å)
(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone 84.81, 61.67 N1–C7: 1.415
(4-Bromophenyl)(1-phenylsulfonyl-1H-indol-2-yl)methanone 69.5 (phenyl rings) S1–O1/O2: 1.43–1.45

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